N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide
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Overview
Description
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is a complex organic compound that features a quinazoline moiety, an azetidine ring, and a methanesulfonamide group. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Mechanism of Action
Target of Action
Quinazolinone derivatives, a key structural component of this compound, are known to interact with a variety of biological targets .
Mode of Action
Quinazolinone derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation .
Biochemical Pathways
Quinazolinone derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and biochemical pathways influenced by the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the formation of the quinazoline core. This can be achieved through various methods, including the decarboxylation of 2-carboxy derivatives or the Niementowski synthesis, which involves the reaction of anthranilic acid with amides . The azetidine ring can be introduced via cyclization reactions, often using metal-catalyzed approaches .
Industrial Production Methods
Industrial production of such complex molecules often employs transition metal-catalyzed reactions due to their efficiency and selectivity. Methods such as C-H activation and cascade reactions are commonly used to construct the quinazoline scaffold
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced quinazoline derivatives.
Scientific Research Applications
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A well-known heterocyclic compound with significant biological activities.
Azetidine: A four-membered nitrogen-containing ring that is a key structural component in many pharmaceuticals.
Methanesulfonamide: A functional group known for its stability and reactivity in organic synthesis.
Uniqueness
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is unique due to its combination of a quinazoline moiety, an azetidine ring, and a methanesulfonamide group. This unique structure imparts a broad range of biological activities and makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-methyl-N-[(1-quinazolin-4-ylazetidin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(2,19)20)7-11-8-18(9-11)14-12-5-3-4-6-13(12)15-10-16-14/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAABZQIJKXCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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